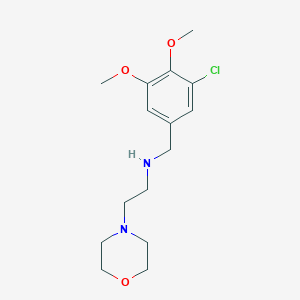![molecular formula C10H14N6 B249648 N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine](/img/structure/B249648.png)
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine, also known as DMAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAT is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mecanismo De Acción
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine exerts its effects by binding to specific proteins and enzymes in the body, thereby altering their activity. For example, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. Similarly, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine binds to the RNA-binding domain of PKR, preventing the protein from binding to its target RNA molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine are varied and depend on the specific proteins and enzymes that it targets. In general, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and modulate immune function. N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine as a research tool is its specificity for certain proteins and enzymes. This allows researchers to selectively target these molecules and study their function in greater detail. However, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine also has limitations, including its potential toxicity and the fact that it may not be suitable for use in certain experimental systems.
Direcciones Futuras
There are several areas of future research that could be explored using N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine. For example, researchers could investigate the potential of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine could be used to study the role of specific proteins and enzymes in various cellular processes, providing insights into the underlying mechanisms of disease and potential targets for drug development.
Métodos De Síntesis
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate and sodium nitrite. Other methods involve the reaction of 4-(dimethylamino)benzaldehyde with various azides, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been used extensively in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been shown to inhibit the activity of protein kinase R (PKR), which is involved in the regulation of synaptic plasticity and memory formation. In cancer biology, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
Propiedades
Nombre del producto |
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine |
|---|---|
Fórmula molecular |
C10H14N6 |
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C10H14N6/c1-16(2)9-5-3-8(4-6-9)7-11-10-12-14-15-13-10/h3-6H,7H2,1-2H3,(H2,11,12,13,14,15) |
Clave InChI |
VJBVETOENAACAZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NNN=N2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B249565.png)
![N-tert-butyl-2-(2-methoxy-6-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249566.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B249567.png)
![1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B249569.png)
![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B249570.png)
![4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B249576.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
